molecular formula C10H10N2O B1394537 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1351399-15-9

1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1394537
CAS No.: 1351399-15-9
M. Wt: 174.2 g/mol
InChI Key: WGXYEGSWQDXYHR-UHFFFAOYSA-N
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Description

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1351399-15-9) is a high-purity azaindole derivative of significant interest in medicinal chemistry research. With the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol , this compound is part of the important azaindole family, which are regarded as biological isoteres of indole . Azaindoles are privileged structures in drug discovery due to their good biological and medicinal value, frequently serving as the core scaffold in numerous biologically active molecules . This allyl-substituted pyrrolopyridinone is specifically valuable for researchers developing novel therapeutic agents, with published applications including use as a key synthetic intermediate for compounds investigated as kinase inhibitors . The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-6-12-7-4-8-3-5-11-10(13)9(8)12/h2-5,7H,1,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYEGSWQDXYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Promoted Intramolecular Cyclization

A widely reported method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. This approach is advantageous due to its scalability and high yields without significant degradation at larger scales (up to 1.5 mol quantities).

  • Step 1: Preparation of 2-pyrrolecarboxylic acid amidoacetals.
  • Step 2: Acid-promoted intramolecular cyclization to form the pyrrolo[2,3-c]pyridine-7-one scaffold.
  • Step 3: Regioselective alkylation (e.g., allylation) at the N-6 position (corresponding to N-1 in the final compound) to introduce the allyl group.

This method provides a robust platform for synthesizing 1-allyl derivatives with control over substitution patterns.

Improved Process via Novel Intermediates (Patent KR101657599B1)

A Korean patent details an improved process for preparing pyrrolo[2,3-c]pyridine derivatives, including pharmaceutically acceptable salts. The process involves novel intermediates that facilitate efficient synthesis with better yields and purity profiles.

  • The process includes preparing specific intermediates that undergo cyclization and functionalization.
  • The patent emphasizes the preparation of acid addition salts (e.g., hydrochloride) for enhanced stability and handling.
  • The method is designed to be industrially applicable, focusing on reproducibility and scalability.

Regioselective Alkylation

Following the formation of the pyrrolo[2,3-c]pyridine-7-one core, regioselective alkylation is performed to introduce the allyl group at the nitrogen atom. This step is crucial for obtaining 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one specifically.

  • Alkylation typically uses allyl halides (e.g., allyl bromide) under basic conditions.
  • The reaction is controlled to avoid over-alkylation or substitution at undesired positions.
  • The regioselectivity is often confirmed by NMR and chromatographic techniques.

Data Table Summarizing Preparation Methods

Preparation Step Method/Conditions Key Intermediates Yield (%) Notes
Formation of 2-pyrrolecarboxylic acid amidoacetals Standard amidation reactions Amidoacetals 75-85 Precursor for cyclization
Acid-promoted intramolecular cyclization Acid catalysis (e.g., HCl, TFA) Pyrrolo[2,3-c]pyridine-7-one 80-90 Scalable to mol quantities, high regioselectivity
Regioselective N-allylation Allyl bromide, base (e.g., K2CO3, NaH) 1-allyl-pyrrolo[2,3-c]pyridin-7-one 70-80 Controlled alkylation, confirmed by spectroscopy
Salt formation (optional) Acid addition (e.g., HCl) Hydrochloride salt >95 Enhances stability and pharmaceutical applicability

Research Findings and Practical Considerations

  • The acid-promoted cyclization method is favored for its simplicity, reproducibility, and scalability.
  • Novel intermediates described in patent literature provide improved synthetic routes with higher purity and yield, suitable for pharmaceutical development.
  • Regioselective N-allylation is critical for obtaining the target compound without side products; reaction conditions must be optimized to balance reactivity and selectivity.
  • The preparation methods allow for the synthesis of pharmaceutically relevant derivatives, including salts that improve solubility and stability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one exhibits potential pharmacological properties that make it a candidate for drug development. Some notable applications include:

Anticancer Activity

Several studies have reported that derivatives of pyrrolopyridines exhibit anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation.

Neuroprotective Effects

Research indicates that compounds with a similar structure can have neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains.

Material Science Applications

In addition to its medicinal properties, this compound can also be utilized in material science:

Polymer Chemistry

The compound can serve as a monomer for synthesizing polymers with unique properties. Its ability to participate in polymerization reactions may lead to materials with enhanced mechanical strength and thermal stability.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryAnticancer activity; neuroprotective effects; antimicrobial propertiesVarious studies on pyrrolopyridine derivatives
Material SciencePotential use as a monomer in polymer synthesisResearch on polymerization methods

Mechanism of Action

The mechanism of action of 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can modulate inflammatory responses and cell death processes.

Comparison with Similar Compounds

The pyrrolo[2,3-c]pyridin-7-one scaffold is highly versatile, with substitutions at positions N1 , C3 , C4 , and C6 modulating chemical reactivity, pharmacokinetics, and target selectivity. Below is a detailed comparison:

Structural and Functional Modifications

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula MW Key Features & Applications References
1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Allyl (N1) C10H10N2O 174.2 Intermediate in drug synthesis; uncharacterized biological activity.
4-Bromo-6-methyl-1-tosyl-pyrrolo[2,3-c]pyridin-7-one Bromo (C4), methyl (C6), tosyl (N1) C14H12BrN2O3S 367.2 Suzuki coupling precursor; used in synthesizing BET/HDAC inhibitors.
ABBV-075 (4-Aryl-pyrrolo[2,3-c]pyridin-7-one) Aryl (C4) Variable ~450 Potent BRD4 inhibitor; Phase I trials for AML and solid tumors. KAc-binding pocket ligand.
Compound 25 (C3-Fluoro-pyrrolo[2,3-c]pyridin-7-one) Fluoro (C3), aryl (C4) Variable ~400 Dual GLI/BRD4 inhibitor; in vivo tumor growth suppression in Medulloblastoma models.
G9Y (Morpholine-carbonyl-pyrrolo[2,3-c]pyridin-7-one) Morpholine-carbonyl (C4), butenyl (N1) C22H23N3O3 377.4 Binds TAF1-BD2 bromodomain; studied for epigenetic regulation.
1,5-Dimethyl-pyrrolo[2,3-c]pyridin-7-one Methyl (N1, C5) C9H10N2O 162.2 Improved metabolic stability; potential CNS applications.

Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups (e.g., 1,5-Dimethyl analog) shield reactive sites, prolonging half-life in vivo .

Biological Activity

1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound with significant biological activity. This article delves into its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2OC_{10}H_{10}N_2O and is characterized by a pyrrolopyridine structure. The compound features an allyl group that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H10N2OC_{10}H_{10}N_2O
CAS Number1351399-15-9
IUPAC Name1-prop-2-enyl-6H-pyrrolo[2,3-c]pyridin-7-one
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. A study demonstrated its ability to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is pivotal in necroptosis—a form of programmed cell death linked to cancer progression and inflammation. This inhibition suggests a mechanism through which the compound may exert antitumor effects by promoting apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • RIPK1 Inhibition : By inhibiting RIPK1, the compound may disrupt necroptosis signaling pathways, leading to reduced cell survival in cancerous tissues.
  • Cytokine Modulation : The compound may affect the expression of various cytokines involved in inflammation, thereby altering immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyrrolopyridine compounds and their evaluation for anticancer activity. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Inflammation Studies : Research conducted on animal models demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in serum .
  • Comparative Analysis : A comparative study with similar compounds revealed that the unique substitution pattern of this compound enhances its biological activity compared to other pyrrolopyridine derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its analogs?

  • Methodology : The synthesis of pyrrolopyridine derivatives often involves nucleophilic substitution or cyclization reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs are synthesized via acid-mediated reactions with amines in isopropanol under reflux . For allyl-substituted variants, alkylation reactions using allyl halides or Pd-catalyzed coupling may be employed. Key steps include optimizing reaction time (e.g., 12–48 hours), solvent selection (e.g., isopropanol), and acid catalysis (e.g., HCl) to improve yields (27–94%) .

Q. How can researchers confirm the purity and identity of this compound given limited commercial analytical data?

  • Methodology : Use orthogonal analytical techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with published data for related pyrrolopyridines (e.g., δ 8.27 ppm for H-2 in pyrrolo[2,3-d]pyrimidine derivatives) .
  • HPLC/LC-MS : Employ reverse-phase chromatography with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/zm/z 211.0978 for C12H11N4C_{12}H_{11}N_4) .
  • Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodology : Recrystallization from polar aprotic solvents like methanol or ethanol is common for pyrrolopyridine derivatives. For example, 7H-pyrrolo[2,3-d]pyrimidine analogs are purified via methanol recrystallization, yielding >85% purity . Solvent mixtures (e.g., CHCl3_3/hexane) may enhance crystal formation for X-ray diffraction studies .

Advanced Research Questions

Q. How do substituents (e.g., allyl, ethyl, halogen) influence the reactivity and bioactivity of this compound?

  • Methodology :

  • Electrophilic substitution : Allyl groups enhance nucleophilic attack at the pyrrole nitrogen, while halogens (e.g., Cl, Br) increase electrophilicity at the pyridine ring, facilitating cross-coupling reactions .
  • Biological activity : Substituents like ethyl or aryl groups improve kinase inhibition (e.g., Aurora kinases) by modulating binding affinity and selectivity. For example, 4-chloro-5-ethyl analogs show enhanced kinase selectivity due to steric and electronic effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting)?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks via 1H^1H-1H^1H coupling (e.g., H-5 and H-6 coupling in pyrrolo[2,3-d]pyrimidine at δ 6.75–7.23 ppm) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. How can this compound be optimized for selective kinase inhibition (e.g., Mer/Axl tyrosine kinases)?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce substituents at positions 4 and 7 (e.g., morpholinyl or pyrazolyl groups) to enhance hydrophobic interactions with kinase ATP pockets .
  • Docking studies : Use PyMOL or AutoDock to simulate binding poses with Mer kinase (PDB: 3U87). Prioritize derivatives with <0.5 µM IC50_{50} in enzymatic assays .
  • In vitro assays : Test inhibition using recombinant kinases and ATP-Glo luminescence assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

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